Cas no 24806-06-2 (4-chlorobut-2-enoyl chloride)

4-Chlorobut-2-enoyl chloride is a reactive acyl chloride derivative used primarily as an intermediate in organic synthesis. Its α,β-unsaturated carbonyl structure and chlorine substituent make it a versatile building block for nucleophilic addition and substitution reactions, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound’s high reactivity enables efficient acylation of amines, alcohols, and other nucleophiles, while the conjugated double bond allows for further functionalization via Michael additions or cycloadditions. Handling requires strict moisture control due to its sensitivity to hydrolysis. Proper storage under inert conditions ensures stability and optimal performance in synthetic applications.
4-chlorobut-2-enoyl chloride structure
4-chlorobut-2-enoyl chloride structure
Product Name:4-chlorobut-2-enoyl chloride
CAS No:24806-06-2
MF:C4H4Cl2O
MW:138.979959487915
CID:2837620
PubChem ID:10396911
Update Time:2025-06-08

4-chlorobut-2-enoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-chlorobut-2-enoyl chloride
    • 2-Butenoyl chloride, 4-chloro-
    • (E)-4-chlorobut-2-enoyl Chloride
    • 262293-80-1
    • 877-962-0
    • 24806-06-2
    • EN300-1600560
    • DTXCID50658914
    • KBQPIDSATRHKJR-OWOJBTEDSA-N
    • DTXSID10708166
    • SCHEMBL25541
    • 4-Chlorocrotonyl chloride
    • AKOS006374937
    • Inchi: 1S/C4H4Cl2O/c5-3-1-2-4(6)7/h1-2H,3H2/b2-1+
    • InChI Key: KBQPIDSATRHKJR-OWOJBTEDSA-N
    • SMILES: ClC/C=C/C(=O)Cl

Computed Properties

  • Exact Mass: 137.964
  • Monoisotopic Mass: 137.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 87.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 17.1Ų

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4-chlorobut-2-enoyl chloride Related Literature

Additional information on 4-chlorobut-2-enoyl chloride

4-Chlorobut-2-enoyl Chloride (CAS No. 24806-06-2): A Comprehensive Overview

The compound 4-chlorobut-2-enoyl chloride (CAS No. 24806-06-2) is a significant organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, also known as chloroacryloyl chloride or α-chloroacryloyl chloride, is an α,β-unsaturated acyl chloride, which makes it highly reactive and versatile in various chemical reactions. The molecule consists of a chlorine atom attached to the fourth carbon of a butenoyl group, with a double bond between carbons 2 and 3, making it structurally similar to acrylic acid derivatives but with a chlorine substituent.

4-Chlorobut-2-enoyl chloride is widely used as an intermediate in organic synthesis due to its reactivity and ability to participate in various types of reactions, including nucleophilic additions, Michael additions, and Diels-Alder reactions. Its reactivity is primarily due to the electron-withdrawing effect of the chlorine atom, which activates the α,β-unsaturated system for nucleophilic attack. This property makes it an excellent electrophile in many synthetic pathways.

Recent studies have highlighted the potential of 4-chlorobut-2-enoyl chloride in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its use in the synthesis of bioactive compounds, such as anti-inflammatory agents and anticancer drugs. The compound's ability to form stable adducts with nucleophiles has been leveraged to create complex molecular architectures that mimic natural products.

In the field of polymer science, 4-chlorobut-2-enoyl chloride has been employed as a monomer in the synthesis of functional polymers. Its reactivity allows for the incorporation of chlorine-containing groups into polymer backbones, which can impart unique properties such as UV resistance or flame retardancy. This application has gained traction in the development of high-performance materials for aerospace and electronics industries.

The synthesis of 4-chlorobut-2-enoyl chloride typically involves the chlorination of acrylic acid derivatives or related compounds. Recent advancements in catalytic methods have improved the efficiency and selectivity of these syntheses, reducing production costs and environmental impact. For example, the use of transition metal catalysts has enabled the selective formation of α-chlorinated acyl chlorides from alkenes via electrophilic addition.

In terms of safety and handling, 4-chlorobut-2-enoyl chloride is classified as a hazardous chemical due to its corrosive nature and potential to cause severe skin and eye irritation. Proper protective equipment and ventilation are essential when working with this compound. Despite its hazards, its controlled use in well-established industrial processes ensures its safe integration into various manufacturing workflows.

Looking ahead, the demand for 4-chlorobut-2-enoyl chloride is expected to grow with advancements in green chemistry and sustainable synthetic methods. Researchers are exploring ways to produce this compound using renewable feedstocks and energy-efficient processes, aligning with global efforts to reduce carbon footprints in chemical manufacturing.

In conclusion, 4-chlorobut-2-enoyl chloride (CAS No. 24806-06-2) is a versatile and valuable compound with applications spanning organic synthesis, pharmaceuticals, polymers, and materials science. Its reactivity and unique structural features continue to drive innovation across these fields, making it a cornerstone of modern chemical research and industry.

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